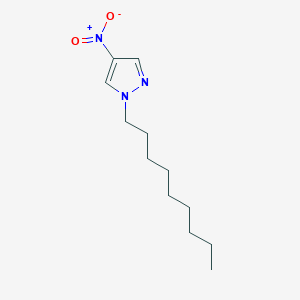

4-Nitro-1-nonyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-nonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-9-14-11-12(10-13-14)15(16)17/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLECDYZQCHYWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Nitro 1 Nonyl 1h Pyrazole and Its Analogues

Strategic Design of Synthetic Routes to 4-Nitro-1-nonyl-1H-pyrazole

The most logical synthetic approach to this compound involves a two-stage strategy: first, the formation of the 4-nitropyrazole core, followed by the regioselective alkylation of the pyrazole (B372694) ring with a nonyl group. This modular approach allows for optimization of each distinct chemical transformation.

The primary precursor for this synthesis is the 4-nitropyrazole scaffold. Several methods have been established for its preparation from simple pyrazole.

Direct Nitration of Pyrazole: The most common method is the direct electrophilic nitration of the pyrazole ring. While early reports using a mixture of nitric and sulfuric acids resulted in modest yields of around 56%, significant process optimization has been achieved. guidechem.com A highly efficient "one-pot, two-step" method involves the initial formation of pyrazole sulfate, followed by nitration with a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum). guidechem.comresearchgate.net This approach has successfully produced 4-nitropyrazole in yields as high as 85%. guidechem.comresearchgate.net

Rearrangement of N-Nitropyrazole: An alternative route involves the initial N-nitration of pyrazole to form 1-nitropyrazole, which can then undergo an acid-catalyzed rearrangement to yield 4-nitropyrazole. nih.gov This method, often carried out in sulfuric acid, provides another pathway to the key intermediate. nih.gov

Nitration of Substituted Pyrazoles: Synthesizing 4-nitropyrazole from precursors like 4-iodopyrazole (B32481) using fuming nitric acid with a solid catalyst, such as a zeolite or silica (B1680970), has also been reported. nih.gov

The second key precursor is the nonyl side chain, typically introduced using an alkylating agent like 1-bromononane (B48978) or 1-iodononane. The selection of the leaving group (Br, I, OTs, etc.) can influence reactivity and is a key parameter for optimization.

Formation of 4-Nitropyrazole: The yield of the initial nitration step is highly dependent on reaction parameters. Studies have optimized the one-pot synthesis of 4-nitropyrazole, demonstrating that temperature, reaction time, and the molar ratio of reagents are critical factors. guidechem.comresearchgate.net The reaction is exothermic, and temperature control is crucial; higher temperatures can promote the reaction but also lead to decomposition of the product in the strong acid system. guidechem.com

Interactive Table: Optimization of 4-Nitropyrazole Synthesis Users can filter and sort the data to analyze the impact of different reaction parameters.

| Molar Ratio (Fuming HNO₃:Oleum:H₂SO₄:Pyrazole) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.5:3:2.1:1 | 50 | 1.5 | 85 | guidechem.comresearchgate.net |

| 1.5:3:2.1:1 | 40 | 1.5 | 78 | guidechem.com |

| 1.5:3:2.1:1 | 60 | 1.5 | 82 | guidechem.com |

| 1.5:3:2.1:1 | 50 | 1.0 | 81 | guidechem.com |

| 1.5:3:2.1:1 | 50 | 2.0 | 84 | guidechem.com |

N-Alkylation of 4-Nitropyrazole: The introduction of the nonyl group onto the N1 position of 4-nitropyrazole is typically achieved via an SN2 reaction. The pyrazole is first deprotonated with a base to form the pyrazolate anion, a potent nucleophile, which then attacks the nonyl halide. Optimization focuses on the choice of base, solvent, and temperature to maximize yield and regioselectivity. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). nih.gov While NaH is highly effective, potassium carbonate is often preferred due to its safer handling characteristics. nih.gov Solvents like acetonitrile, DMSO, or DMF are commonly used to facilitate the reaction. nih.govderpharmachemica.com

Green Chemistry Principles in the Synthesis of this compound

Traditional synthetic routes for pyrazole derivatives often rely on harsh conditions and hazardous materials. benthamdirect.com Applying green chemistry principles aims to mitigate these issues. nih.gov

For the synthesis of this compound, several green strategies can be considered:

Safer Reagents and Solvents: In the alkylation step, replacing hazardous reagents like sodium hydride with milder bases such as potassium carbonate enhances safety. nih.gov Furthermore, exploring aqueous media or solvent-free conditions for pyrazole synthesis can significantly reduce environmental impact. benthamdirect.comthieme-connect.comacs.org

Catalysis: The use of recyclable solid acid catalysts like zeolites or silica for the nitration of pyrazole precursors is a greener alternative to corrosive mineral acids like sulfuric acid. guidechem.comnih.gov For the alkylation step, catalyst-free Michael addition reactions have been developed for some pyrazole systems, offering a highly atom-economical approach. semanticscholar.org

Energy Efficiency: Methodologies that utilize microwave or ultrasonic assistance can often reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

Mechanistic Investigations of 4 Nitro 1 Nonyl 1h Pyrazole Reactivity

Elucidation of Reaction Pathways Involving the Nitro Functionality

The nitro group at the C4 position is the most reactive site for many transformations, serving as a powerful electron-withdrawing group and a versatile functional handle for further chemical modification.

The reduction of the nitro group is a fundamental transformation, providing a gateway to amino-substituted pyrazoles, which are valuable intermediates in medicinal and materials chemistry. A variety of reduction methods can be employed, offering different levels of selectivity and compatibility with other functional groups. The primary product of complete reduction is 1-nonyl-1H-pyrazol-4-amine.

Catalytic hydrogenation is a highly efficient method for this conversion. commonorganicchemistry.comwikipedia.org Reagents such as Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source reliably reduce both aromatic and aliphatic nitro groups to the corresponding primary amines. commonorganicchemistry.com Metal-based reductions under acidic or neutral conditions, using reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2), offer milder alternatives that are often chemoselective, leaving other reducible groups intact. commonorganicchemistry.comwikipedia.org Depending on the specific reagents and conditions, the reduction can be stopped at intermediate stages to yield other functionalities, such as hydroxylamines or azo compounds, although the amine is typically the most stable end product. wikipedia.orgresearchgate.net

Table 1: Selected Reduction Methods for the Nitro Group in 4-Nitro-1-nonyl-1H-pyrazole

| Reagent/Catalyst | Typical Conditions | Primary Product | Potential Byproducts |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, RT-50°C, Methanol/Ethanol | 1-nonyl-1H-pyrazol-4-amine | None under full conversion |

| Iron (Fe), HCl | Reflux in acidic aqueous solution | 1-nonyl-1H-pyrazol-4-amine | Iron salt complexes |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, RT | 1-nonyl-1H-pyrazol-4-amine | Tin salt complexes |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system, RT | 1-nonyl-1H-pyrazol-4-amine | Sulfur-containing byproducts |

| Zinc (Zn), NH₄Cl | Aqueous solution, RT-60°C | 1-nonyl-1H-pyrazol-4-hydroxylamine | N,N'-bis(1-nonyl-1H-pyrazol-4-yl)hydrazine |

The strong electron-withdrawing nature of the nitro group significantly activates the pyrazole (B372694) ring toward nucleophilic aromatic substitution (SNAr). nih.gov By pulling electron density from the ring, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, which correspond to the C3 and C5 positions of the pyrazole ring.

The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks an electron-deficient carbon atom, leading to the departure of a leaving group. nih.gov In the case of this compound, a hydrogen atom at C3 or C5 would have to be displaced. While SNAr of hydrogen is less common than displacement of a halide, it can be achieved with strong nucleophiles, often in the presence of an oxidizing agent to facilitate the final elimination step. nih.gov The nitro group itself can also act as a leaving group in some highly activated systems, though this is less common than substitution at other ring positions. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Position of Attack | Expected Product Structure |

|---|---|---|

| Methoxide (CH₃O⁻) | C5 | 5-methoxy-4-nitro-1-nonyl-1H-pyrazole |

| Cyanide (CN⁻) | C5 | This compound-5-carbonitrile |

| Ammonia (NH₃) | C5 | 4-nitro-1-nonyl-1H-pyrazol-5-amine |

| Thiophenoxide (PhS⁻) | C5 | 4-nitro-1-nonyl-5-(phenylthio)-1H-pyrazole |

Examination of Pyrazole Ring Reactivity in this compound

The inherent reactivity of the pyrazole ring is significantly altered by the presence of the C4-nitro substituent.

The pyrazole ring is generally considered an electron-rich aromatic system susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the C4 position makes conventional electrophilic aromatic substitution on the this compound core challenging. The nitro group withdraws electron density, making the ring much less nucleophilic. mdpi.com

Should a reaction occur under forcing conditions, the substitution pattern would be directed by the combined influence of the ring nitrogens and the N-nonyl group. The N1-nonyl group is weakly electron-donating, and the N2 nitrogen is the most basic site. Electrophilic attack would most likely be directed to the C5 position, which is adjacent to the activating N-nonyl group and ortho to the deactivating nitro group. acs.org Modern transition-metal-catalyzed C-H activation techniques provide a more viable route for the functionalization of such deactivated rings, allowing for regioselective introduction of aryl or other groups at the C5 position. acs.org

The pyrazole ring is generally stable and resistant to ring-opening reactions. mdpi.com However, the electron-deficient character of the this compound ring makes it theoretically susceptible to attack by powerful nucleophiles, which could potentially lead to ring transformations. Such reactions are uncommon and would require highly specific and energetic conditions. For instance, attack at the C3 or C5 positions by a very strong nucleophile could initiate a cascade leading to ring cleavage. More plausible are cycloaddition reactions where the pyrazole system does not act as the primary reactive component. For example, if other functionalities were present on the nonyl chain or introduced onto the ring, they could undergo transformations without disrupting the core pyrazole structure. nih.gov

Influence of the N-Nonyl Chain on Electronic and Steric Reactivity of the Pyrazole System

The N-nonyl chain is not merely a passive substituent; it actively influences the molecule's reactivity through both electronic and steric effects.

The primary electronic contribution of the n-nonyl group is a weak, positive inductive effect (+I). As an alkyl chain, it donates electron density to the pyrazole ring. This effect, while modest, slightly increases the electron density of the ring system, counteracting the powerful electron-withdrawing effect of the nitro group to a small degree. This makes the ring marginally more susceptible to electrophilic attack and slightly less susceptible to nucleophilic attack compared to an N-unsubstituted or N-aryl analogue. eurasianjournals.com

The steric bulk of the long, flexible nonyl chain presents a more significant influence. It can hinder the approach of reagents to the N1 nitrogen and the adjacent C5 position. This steric shielding could affect the rate and regioselectivity of reactions, particularly those involving coordination to a metal catalyst or attack by a bulky reagent at the C5 position. researchgate.net Furthermore, the nonyl chain imparts significant lipophilicity to the molecule, greatly increasing its solubility in nonpolar organic solvents and influencing its behavior in multiphasic reaction systems.

Table 3: Comparative Influence of N-Substituents on the Reactivity of 4-Nitropyrazole

| N-Substituent | Electronic Effect | Steric Hindrance at C5 | Expected Impact on Reactivity |

|---|---|---|---|

| Hydrogen (-H) | Neutral (Reference) | Minimal | Baseline reactivity |

| Methyl (-CH₃) | Weakly donating (+I) | Small | Slightly increased rate of electrophilic attack; minor steric hindrance |

| Nonyl (-C₉H₁₉) | Weakly donating (+I) | Moderate to Significant | Slightly increased rate of electrophilic attack; significant steric hindrance at C5; increased lipophilicity |

| Phenyl (-Ph) | Withdrawing (-I, -M) | Moderate | Decreased rate of electrophilic attack; potential for π-stacking interactions |

Development of Novel Derivatization Strategies for the this compound Scaffold

The structural framework of this compound presents a versatile scaffold for chemical modification, offering multiple avenues for the development of novel derivatives. The presence of three key reactive zones—the nitro group at the C4 position, the pyrazole ring itself, and the N-nonyl chain—allows for a range of derivatization strategies. These strategies are primarily focused on leveraging the existing functional groups to introduce new chemical entities and expand the molecular diversity of this pyrazole core.

Derivatization via Modification of the 4-Nitro Group

The nitro group is the most chemically reactive site on the this compound scaffold, making it a primary target for derivatization. Its transformation into other functional groups opens up extensive possibilities for subsequent chemical synthesis.

The most significant derivatization strategy for the this compound scaffold is the reduction of the nitro group to an amino group, yielding 4-Amino-1-nonyl-1H-pyrazole. This transformation is crucial as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which not only provides a new site for functionalization but also alters the electronic properties of the pyrazole ring. A variety of established reduction methods can be employed for this purpose. researchgate.netwikipedia.org

Catalytic hydrogenation is a common and efficient method, typically utilizing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Chemical reduction using metals in acidic media, such as iron, tin, or tin(II) chloride in the presence of hydrochloric acid, also provides a reliable route to the corresponding amine. wikipedia.org Additionally, transfer hydrogenation methods, using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, can be effective.

Table 1: Representative Conditions for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1-4 atm H₂ | 4-Amino-1-nonyl-1H-pyrazole |

| Fe, HCl | Ethanol/Water | Reflux | 4-Amino-1-nonyl-1H-pyrazole |

| SnCl₂·2H₂O | Ethyl Acetate | Reflux | 4-Amino-1-nonyl-1H-pyrazole |

The resulting 4-amino-1-nonyl-1H-pyrazole is a valuable intermediate for a wide array of further derivatizations. mdpi.com The primary amino group can undergo numerous reactions common to anilines and other aminoheterocycles.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This allows for the introduction of a diverse range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, incorporating various sulfonyl moieties into the scaffold.

Alkylation and Arylation: The amino group can be alkylated or arylated through reactions such as reductive amination with aldehydes or ketones, or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups at the C4 position.

Table 2: Potential Derivatization Reactions of 4-Amino-1-nonyl-1H-pyrazole

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Amide (-NH-CO-CH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide (-NH-SO₂-Ar) |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine (-NH-CH₂-Ph) |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuBr | Bromo (-Br) |

Derivatization via Functionalization of the Pyrazole Ring

Direct functionalization of the pyrazole ring of this compound is challenging due to the strong deactivating effect of the C4-nitro group, which significantly reduces the ring's nucleophilicity towards electrophilic aromatic substitution. However, strategic modifications can enable ring functionalization.

A viable strategy involves the initial reduction of the nitro group to the activating amino group, as described previously. The resulting 4-amino-1-nonyl-1H-pyrazole is activated towards electrophilic substitution at the C3 and C5 positions. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C5 position. This newly installed halogen can then serve as a handle for further modifications, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of carbon-based substituents.

Derivatization via Modification of the N-nonyl Substituent

The N-nonyl chain offers a third axis for derivatization, although it is generally less reactive than the nitro group or the pyrazole ring. Direct functionalization of the aliphatic chain, for example, via free-radical halogenation, often suffers from a lack of regioselectivity, leading to a mixture of products.

A more controlled and synthetically useful approach involves the use of a pre-functionalized nonyl group during the initial synthesis of the scaffold. The N-alkylation of 4-nitropyrazole can be performed with a nonyl halide or a related electrophile that already contains a functional group at a specific position (e.g., a terminal double bond, a protected alcohol, or an ester). mdpi.comacs.orgorganic-chemistry.org For example, using 9-bromonon-1-ene for the N-alkylation would yield a derivative with a terminal alkene. This alkene can then be selectively modified through reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new functionalities at the terminus of the nonyl chain, distant from the pyrazole core. This strategy allows for the synthesis of well-defined, complex derivatives while preserving the integrity of the core pyrazole structure.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of each atom within the 4-Nitro-1-nonyl-1H-pyrazole molecule. Analysis of ¹H and ¹³C NMR spectra allows for unambiguous assignment of all proton and carbon signals, while two-dimensional techniques can reveal through-bond and through-space correlations, offering insights into the molecule's preferred conformation in solution.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the nonyl chain. The two protons on the pyrazole ring (at positions 3 and 5) would appear as singlets in the aromatic region, with their chemical shifts significantly influenced by the electron-withdrawing nitro group. The protons of the nonyl group would exhibit characteristic multiplets, with the methylene (B1212753) group attached to the pyrazole nitrogen (N1) appearing as a triplet at a downfield position compared to the other methylene groups due to the influence of the heterocyclic ring.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts, with the carbon atom at position 4, bonded to the nitro group, being significantly deshielded. researchgate.net The nine distinct carbon signals of the nonyl chain would appear in the aliphatic region of the spectrum. The relative positions of these signals can be predicted based on the known chemical shifts of n-alkanes, with adjustments for the attachment to the pyrazole ring.

Conformational analysis, particularly regarding the orientation of the flexible nonyl chain relative to the planar pyrazole ring, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can detect through-space interactions between protons of the nonyl chain and the pyrazole ring, helping to elucidate the dominant conformers in solution.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3/H-5 | 8.0 - 8.5 | s |

| Pyrazole H-5/H-3 | 8.2 - 8.7 | s |

| N-CH₂ (Nonyl C1') | 4.2 - 4.4 | t |

| CH₂ (Nonyl C2') | 1.8 - 2.0 | p |

| CH₂ (Nonyl C3'-C8') | 1.2 - 1.4 | m |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | ~139 |

| Pyrazole C-4 | ~135 |

| Pyrazole C-5 | ~128 |

| N-CH₂ (Nonyl C1') | ~52 |

| CH₂ (Nonyl C2') | ~30 |

| CH₂ (Nonyl C3') | ~29 |

| CH₂ (Nonyl C4'-C7') | ~29.1, ~29.0, ~26, ~31 |

| CH₂ (Nonyl C8') | ~22 |

Detailed Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions.

The most prominent features in the FTIR spectrum are expected to be the strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These bands are characteristic and serve as a clear indicator of the nitro functionality.

The spectrum would also display bands related to the pyrazole ring and the nonyl chain. C-H stretching vibrations of the aromatic pyrazole ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the nonyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C=C and C=N stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the nonyl chain will be visible in the 1350-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The vibrations of the pyrazole ring skeleton would also be Raman active. Studying changes in vibrational frequencies upon changes in physical state (e.g., from solid to solution) can provide insights into intermolecular interactions, such as van der Waals forces involving the long nonyl chains.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Pyrazole C-H Stretch | 3100 - 3150 | FTIR, Raman |

| Alkyl C-H Stretch | 2850 - 2960 | FTIR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | FTIR |

| C=N, C=C Ring Stretch | 1400 - 1600 | FTIR, Raman |

| NO₂ Symmetric Stretch | 1300 - 1370 | FTIR, Raman |

Mass Spectrometry (MS) for Complex Fragmentation Pathway Analysis and Derivatized Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. Using electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺•) corresponding to its exact mass.

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. Another major fragmentation pathway would involve the nonyl side chain. Cleavage of the C-C bonds along the alkyl chain would result in a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes.

A significant fragmentation would be the cleavage of the bond between the first methylene group of the nonyl chain and the pyrazole nitrogen, leading to a stable pyrazolyl cation or a nonyl radical, and vice versa. Fragmentation of the pyrazole ring itself, following initial losses, could lead to smaller nitrogen-containing heterocyclic fragments. researchgate.net High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its various fragments, confirming the identity of the compound and its degradation products.

Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 239 | [M]⁺• (Molecular Ion) | Ionization |

| 193 | [M - NO₂]⁺ | Loss of nitro group |

| 112 | [C₃H₂N₂-NO₂]⁺ | Cleavage of N-nonyl bond |

| 126 | [C₉H₁₉]⁺ | Cleavage of N-nonyl bond |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique would reveal the planarity of the pyrazole ring and the specific conformation adopted by the flexible nonyl chain.

Furthermore, weak hydrogen bonds of the C-H···O type, involving the hydrogen atoms of the pyrazole ring or the nonyl chain and the oxygen atoms of the nitro group, could play a significant role in stabilizing the crystal structure. mdpi.com Pi-pi (π-π) stacking interactions between the electron-deficient pyrazole rings are also a possibility, influencing the supramolecular assembly. nih.gov The analysis of the crystal packing can reveal the formation of layered structures or other organized motifs, which are critical for understanding the material's bulk properties.

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Delving into Electronic Transitions and Chirality

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the molecule. The chromophore in this compound is the 4-nitropyrazole system. This system is expected to exhibit characteristic absorption bands in the UV region.

The primary absorptions would correspond to π → π* transitions associated with the conjugated pyrazole ring system, which are typically intense and occur at shorter wavelengths. The presence of the nitro group, a strong chromophore, is expected to give rise to an additional n → π* transition at a longer wavelength, although this transition is often of lower intensity. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity. Studies on similar nitropyrazole derivatives can provide a good estimate of the expected absorption regions. rsc.org

Fluorescence spectroscopy is used to study the emission properties of a molecule after it absorbs light. However, nitroaromatic compounds are known to be efficient quenchers of fluorescence, so this compound is expected to be weakly fluorescent or non-fluorescent.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound itself is achiral, it would not exhibit a CD spectrum. However, if chiral centers were introduced into the nonyl chain or if the molecule were to be part of a chiral supramolecular assembly, CD spectroscopy would become a valuable tool for probing the chiral environment.

Predicted Electronic Spectroscopy Data

| Parameter | Predicted Value/Observation | Transition Type |

|---|---|---|

| λ_max 1 | 220 - 250 nm | π → π* |

| λ_max 2 | 280 - 320 nm | n → π* |

| Fluorescence | Weak to negligible | - |

Computational Chemistry and Theoretical Modeling of 4 Nitro 1 Nonyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 4-nitro-1-alkyl-1H-pyrazoles. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to explore molecular geometries, electronic properties, and thermodynamics. cuny.eduresearchgate.net

DFT, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or aug-cc-pVDZ, has been effective in studying various nitropyrazole systems. researchgate.nettandfonline.com These calculations provide optimized molecular geometries and key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and stability. cuny.edu A smaller HOMO-LUMO gap suggests higher reactivity. cuny.edu

Energetic properties, including the heat of formation and stability, can also be evaluated. For nitropyrazoles, these calculations have been used to assess properties related to their energy content, where stability is often linked to the number and position of nitro groups on the pyrazole (B372694) ring. tandfonline.com While specific data for the 1-nonyl derivative is not extensively published, the methodologies applied to other nitropyrazoles are directly transferable.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.2 D | Indicates overall polarity of the molecule |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be validated against experimental measurements. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.

For instance, studies on halogenated pyrazoles have demonstrated a strong correlation between DFT-calculated and experimental ¹H NMR data. mdpi.comresearchgate.net Similarly, IR spectra can be simulated, where the calculated vibrational frequencies for N-H and C-H stretching modes can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy results. mdpi.comresearchgate.net While hydrogen bonding in the solid state can cause shifts in experimental values compared to calculations on single molecules, these effects can also be modeled computationally. mdpi.com The synthesis and characterization of various pyrazole derivatives often involve comparing experimental NMR, FTIR, and UV-Vis data with DFT simulations to confirm their structures. researchgate.net

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (pyrazole H-5, ppm) | 8.15 | 8.12 |

| ¹³C NMR (pyrazole C-4, ppm) | 141.2 | 140.8 |

| IR Frequency (NO₂ sym. stretch, cm⁻¹) | 1355 | 1350 |

| UV-Vis λmax (nm) | 285 | 288 |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.orgbritannica.com It postulates that reactants form an activated complex (the transition state) before converting into products. wikipedia.orgyoutube.com Computational chemistry allows for the mapping of the potential energy surface (PES) of a reaction, identifying the minimum energy path from reactants to products and locating the high-energy transition state. libretexts.org

For 4-nitro-1-alkyl-1H-pyrazoles, this approach can elucidate mechanisms of synthesis, such as the N-alkylation of the 4-nitropyrazole ring. Quantum-chemical calculations can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. youtube.comlibretexts.org By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, calculations on related nitrosopyrazoles have shown that N-alkylation is kinetically and thermodynamically more favorable than O-alkylation. researchgate.net

| Reactant | Alkylating Agent | Solvent (Model) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 4-Nitropyrazole | 1-Bromononane (B48978) | Acetonitrile (PCM) | 22.5 |

| 4-Nitropyrazole Anion | 1-Bromononane | Acetonitrile (PCM) | 15.8 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

While quantum chemical calculations are often performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in a condensed phase, such as a solution. nih.govnih.gov MD simulations model the movement of atoms and molecules over time based on a force field, allowing for the study of dynamic processes. researchgate.net

For 4-nitro-1-nonyl-1H-pyrazole, MD simulations can be used to explore the conformational flexibility of the long nonyl chain and its interactions with solvent molecules. These simulations can reveal preferred conformations, solvation structures, and the dynamics of the solute-solvent system. nih.gov Such studies are crucial for understanding how the solvent environment affects the molecule's properties and reactivity. MD simulations have been successfully applied to other pyrazole derivatives to analyze their stability in binding sites of proteins and to understand their interactions over time. nih.gov

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for 4-Nitro-1-alkyl-1H-pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. acs.orgmdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship with the observed activity or property. researchgate.net

For derivatives of 4-nitro-1-alkyl-1H-pyrazole, QSAR studies can be instrumental in designing new compounds with enhanced biological activities. nih.gov Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the models. acs.org More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their interaction fields. researchgate.net These models have been successfully applied to various pyrazole derivatives to understand the structural requirements for their activity as, for example, enzyme inhibitors. nih.govnih.gov

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes electronic interactions, reactivity |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Describes size and shape, steric hindrance |

| Topological | Connectivity indices, Wiener index | Describes molecular branching and structure |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes solubility and membrane permeability |

Applications of 4 Nitro 1 Nonyl 1h Pyrazole in Advanced Chemical Technologies

Role as a Specialized Building Block in Multi-Step Organic Synthesis

The unique combination of a reactive nitropyrazole core and a lipophilic nonyl chain makes 4-Nitro-1-nonyl-1H-pyrazole a potentially valuable building block in multi-step organic synthesis.

Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound

The 4-nitropyrazole moiety is a versatile precursor for the synthesis of more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused pyrazole (B372694) derivatives. The presence of the nonyl group would impart significant solubility in organic solvents, facilitating reactions in non-polar media.

Table 1: Potential Transformations of the 4-Nitropyrazole Core for Heterocyclic Synthesis

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Subsequent Reactions |

| 4-Nitro | H₂, Pd/C or SnCl₂ | 4-Amino | Cyclization with diketones, formation of amides, ureas |

| Pyrazole Ring | Strong Base | N-deprotonation | Alkylation, acylation at N2 |

| C-H bonds | Organometallic reagents | C-metalated pyrazole | Cross-coupling reactions |

These transformations would allow for the construction of novel, complex heterocyclic scaffolds with a pendant nonyl chain, which could be of interest in medicinal chemistry and materials science.

Precursor in Natural Product Synthesis or Analogues

While pyrazoles are relatively rare in nature, the development of synthetic analogues of natural products is a major area of research. mdpi.com The lipophilic nonyl chain of this compound could be utilized to mimic the long alkyl chains found in many biologically active natural products, such as lipids and alkaloids. By incorporating the pyrazole core, chemists can introduce a rigid, aromatic, and heteroatom-rich motif that can modulate the pharmacological properties of the natural product analogue.

Exploration in Materials Science and Engineering

The distinct structural features of this compound also suggest its potential for applications in materials science.

Incorporation into Functional Polymers and Frameworks

The pyrazole ring can be incorporated into polymer backbones or as pendant groups. The nonyl chain would enhance the solubility of the resulting polymers in organic solvents and could also induce self-assembly into ordered structures. The nitro group offers a site for further functionalization, allowing for the tuning of the polymer's electronic and optical properties. For example, reduction of the nitro group to an amine could create a polymer capable of acting as a cross-linking agent or a platform for grafting other molecules.

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. bldpharm.com The nitrogen atoms of the pyrazole ring in this compound can coordinate to metal centers. The nonyl group could influence the packing of these coordination complexes in the solid state and their solubility in different solvents.

In the context of Metal-Organic Frameworks (MOFs), a bifunctional ligand derived from this compound could be envisaged. For instance, conversion of the nitro group to a carboxylic acid would create a ligand capable of bridging metal centers to form a porous framework. The nonyl chains could then line the pores of the MOF, creating a hydrophobic environment suitable for the selective adsorption of organic molecules.

Catalytic Applications (e.g., organocatalysis, metal-catalyzed reactions)

The field of catalysis could also potentially benefit from the unique properties of this compound.

In organocatalysis , the pyrazole moiety could act as a hydrogen bond donor or acceptor, facilitating various organic transformations. The nonyl group could enhance the catalyst's solubility in non-polar reaction media.

In metal-catalyzed reactions , this compound could serve as a ligand for a catalytically active metal center. The electronic properties of the pyrazole ring, modulated by the electron-withdrawing nitro group, could influence the reactivity of the metal center. The long alkyl chain could be advantageous in reactions occurring at interfaces or in biphasic systems. For example, pyrazole-based ligands have been explored in copper-catalyzed oxidation reactions. mdpi.com

Table 2: Summary of Potential Applications and Key Structural Contributions

| Application Area | Relevant Structural Feature(s) | Potential Function |

| Organic Synthesis | Reducible Nitro Group, Pyrazole Core | Precursor to complex heterocycles, building block for natural product analogues |

| Materials Science | Nonyl Chain, Functionalizable Nitro Group | Component of functional polymers, ligand for MOFs with hydrophobic pores |

| Catalysis | Pyrazole Ring, Nonyl Chain | Organocatalyst, ligand for metal catalysts in non-polar media |

No Publicly Available Research on this compound in Advanced Chemical Sensor Development

A comprehensive review of scientific literature and chemical databases reveals a lack of specific research on the applications of the chemical compound this compound in the field of advanced chemical sensor development.

Consequently, it is not possible to provide detailed research findings, performance data, or interactive data tables related to its use in this context, as the foundational research does not appear to have been published.

While the parent compound, 4-Nitro-1H-pyrazole, is a known chemical intermediate in the synthesis of pharmaceuticals and energetic materials, the addition of the 1-nonyl group creates a distinct molecule with properties that have not been characterized in the available scientific literature. Research into other functionalized pyrazole compounds has shown potential in sensing applications for various analytes; however, this research does not extend to the specific nonyl-substituted variant requested.

Without primary research, any discussion on the potential applications of this compound in chemical sensor technology would be purely speculative and would not adhere to the required standards of scientific accuracy based on documented findings.

Conclusions and Future Directions in 4 Nitro 1 Nonyl 1h Pyrazole Research

Synthesis of Key Findings and Contributions to Pyrazole (B372694) Chemistry

The primary contribution of 4-Nitro-1-nonyl-1H-pyrazole to the field lies in its identity as a functionalized derivative that systematically builds upon the foundational chemistry of its parent heterocycles. The synthesis of this compound can be logically deduced from standard, high-yield synthetic protocols, which solidifies its position within the vast library of pyrazole chemistry.

The formation of the 4-nitropyrazole scaffold is a well-understood process, typically achieved through the direct nitration of pyrazole using a nitrating agent such as a mixture of fuming nitric acid and sulfuric acid. nih.govguidechem.comresearchgate.net This reaction establishes the core structure necessary for further functionalization.

The subsequent attachment of the nonyl group at the N1 position is an example of N-alkylation, a cornerstone reaction in pyrazole chemistry. researchgate.netsemanticscholar.org The N-H bond of 4-nitropyrazole is sufficiently acidic to be deprotonated by a suitable base, after which the resulting pyrazolide anion can act as a nucleophile. nih.gov Reaction with a nonyl halide, such as 1-bromononane (B48978) or 1-iodononane, would lead to the desired product. This method offers a reliable and scalable route to 1-alkyl-4-nitropyrazoles.

Table 1: Plausible Synthetic Pathway for this compound This table outlines a projected, two-step synthesis based on established chemical reactions for pyrazole derivatives.

| Step | Reaction | Starting Materials | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Nitration | Pyrazole | Fuming HNO3 / Fuming H2SO4, 50°C guidechem.com | 4-Nitro-1H-pyrazole |

| 2 | N-Alkylation | 4-Nitro-1H-pyrazole | 1-Bromononane, K2CO3, in a solvent like DMF or Acetonitrile nih.gov | This compound |

The key finding is that this compound serves as an exemplary model for the modular nature of organic synthesis. It demonstrates how a core heterocycle (pyrazole) can be sequentially modified (nitration, followed by alkylation) to create a new molecule with a predictable structure and potentially novel properties. Its existence and accessibility are firmly rooted in fundamental reaction mechanisms, contributing to the broader understanding of how to design and construct complex heterocyclic systems.

Identification of Emerging Research Avenues and Challenges for this compound

The absence of dedicated studies on this compound means that the field is wide open for foundational research. The logical first step involves the formal synthesis and comprehensive characterization of the compound.

Emerging Research Avenues:

Synthesis Optimization: While the synthetic route appears straightforward, research could focus on optimizing reaction conditions to maximize yield and purity, potentially exploring greener solvents or catalysts. researchgate.net

Physicochemical Characterization: A primary research avenue would be to determine its fundamental properties. This includes experimental measurement of its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry). These data are crucial for any future application.

Material Science Applications: The presence of a long C9 alkyl chain introduces significant lipophilicity and could impart surfactant-like properties. Research could explore its potential as a corrosion inhibitor for metals, where the pyrazole head could adsorb onto the metal surface while the nonyl tail forms a protective hydrophobic layer. Its utility as a phase-transfer catalyst or as a precursor for novel ionic liquids could also be investigated.

Biological Screening: Pyrazole derivatives are known for a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.govinnospk.comnbinno.com The 4-nitro group can be a key pharmacophore, and the long alkyl chain could influence membrane permeability and bioavailability. Therefore, screening this compound for various biological activities is a promising area of investigation.

Anticipated Challenges:

Regioselectivity: Although N-alkylation of 4-substituted pyrazoles typically favors the N1 position due to steric hindrance, confirming the regioselectivity of the nonyl group attachment would be a critical initial challenge, requiring careful structural elucidation. semanticscholar.org

Purification: The introduction of a long, non-polar nonyl chain may complicate purification, potentially requiring advanced chromatographic techniques to separate the final product from starting materials and by-products.

Handling of Energetic Precursors: The 4-nitropyrazole precursor is an energetic compound, necessitating careful handling and adherence to safety protocols during synthesis. guidechem.commdpi.com

Broader Implications for Organic Synthesis and Materials Innovation

The true significance of a molecule like this compound lies in the possibilities it represents for creating tailored functional molecules. Its structure embodies the fusion of two distinct chemical motifs: a polar, electron-withdrawing nitrated heterocycle and a non-polar, flexible alkyl chain. This duality has broader implications for several fields.

Implications for Organic Synthesis: The compound could serve as a versatile building block. The nitro group is a rich functional handle that can be reduced to an amine, opening pathways to a vast array of further derivatives, such as amides, sulfonamides, or diazotized compounds. This makes this compound a potential intermediate for creating complex molecules with precisely tuned solubility and electronic properties.

Implications for Materials Innovation: The combination of a hydrophilic head (pyrazole ring) and a long hydrophobic tail (nonyl chain) is the classic structure of an amphiphile. This suggests potential applications in areas requiring surface activity. Furthermore, in the field of energetic materials, long alkyl chains can be used to create "energetic plasticizers," which are molecules that can be incorporated into polymer-bonded explosives to improve their mechanical properties and reduce sensitivity. While the energetic contribution of a single nitro group is modest, the principle of using N-alkylation to modify the physical state of energetic cores is a key strategy in materials design. researchgate.net

Table 2: Comparison of Known and Predicted Physicochemical Properties This table contrasts the experimentally determined properties of the precursor with the logically predicted properties of the final compound based on its molecular structure.

| Property | 4-Nitro-1H-pyrazole (Precursor) | This compound (Predicted) | Reasoning for Prediction |

|---|---|---|---|

| Molecular Weight | 113.07 g/mol innospk.com | ~239.29 g/mol | Addition of a C9H19 alkyl group. |

| Melting Point | 160-164 °C innospk.com | Significantly lower | The long, flexible nonyl chain will disrupt crystal lattice packing, lowering the melting point. |

| Solubility | Soluble in polar organic solvents nbinno.com | Increased solubility in non-polar solvents (e.g., hexanes, toluene); decreased solubility in polar solvents (e.g., water). | The large non-polar nonyl group will dominate the molecule's solubility profile. |

| Lipophilicity (LogP) | ~0.6 nih.gov | Significantly higher | Addition of a nine-carbon aliphatic chain dramatically increases lipophilicity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Nitro-1-nonyl-1H-pyrazole?

- Methodology : The compound can be synthesized via cyclocondensation or copper-catalyzed click chemistry. For example, nitro-substituted pyrazoles are often synthesized using precursors like hydrazines and β-keto esters under reflux conditions. A related synthesis (for a triazole-pyrazole hybrid) employed THF/water solvent systems, CuSO₄/ascorbate catalysts, and 16-hour reflux at 50°C . Purification typically involves column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization .

- Key Variables : Solvent polarity, catalyst loading, and reaction time significantly impact yield.

Q. How can the structure of this compound be confirmed spectroscopically?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). Pyrazole ring protons appear in the δ 7.5–8.5 ppm range, while nitro groups deshield adjacent protons .

- X-ray Crystallography : For unambiguous confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. Pyrazole rings typically exhibit planar geometry with C–N bond lengths ~1.33 Å .

- Mass Spectrometry : ESI-MS or HRMS can verify molecular weight (expected [M+H]⁺ ~253.15 g/mol).

Q. What safety precautions are critical when handling nitro-substituted pyrazoles?

- Hazards : Nitro groups confer thermal instability and potential explosivity. 4-Nitroimidazole analogs, for instance, are classified as Acute Toxicity Category 4 (H302) .

- Protocols : Use blast shields, avoid grinding dry solids, and store at ≤4°C in inert atmospheres.

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole nitro-functionalization?

- Strategies :

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro) direct electrophilic attacks to the less substituted pyrazole position.

- Steric Guidance : Bulky groups (e.g., nonyl chains) favor substitution at sterically accessible sites. Regioselective synthesis of 3-nitro-pyrazole-4-carbonitrile derivatives uses ionic liquid catalysts like [TMBSED][TFA]₂ to enhance selectivity .

- Validation : Monitor reaction progress via TLC and HPLC to quantify isomer ratios.

Q. What experimental approaches resolve contradictions in reported synthetic yields for nitro-pyrazoles?

- Case Analysis : Conflicting yields often arise from solvent polarity (e.g., xylene vs. THF), catalyst type (Cu vs. Pd), or purification methods. For example, xylene reflux with chloranil (30 hours) gave lower yields (~50%) compared to THF/water systems (61%) .

- Optimization : Design a factorial experiment to test variables (temperature, solvent, catalyst). Use ANOVA to identify significant factors.

Q. How does the nitro group influence the thermal stability of this compound?

- Thermal Analysis : Conduct DSC/TGA to determine decomposition onset (expected >150°C for nitro-pyrazoles). For analogs like 4-amino-3,5-dinitropyrazole lead salts, decomposition occurs at ~220°C with exothermic peaks .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) of C–NO₂ bonds. Higher BDEs correlate with stability.

Methodological Recommendations

- Synthesis : Prioritize copper-catalyzed methods for scalability and moderate yields.

- Characterization : Combine NMR, X-ray, and computational modeling for robust structural validation.

- Safety : Implement strict thermal monitoring and inert storage protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.